4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a compound that features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dopamine transporter (DAT) and act as a partial agonist of the μ opioid receptor . These interactions are crucial for its biological activity, particularly in the context of its anticancer properties.
Comparison with Similar Compounds
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential uses.
Properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPLJDEDDWRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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